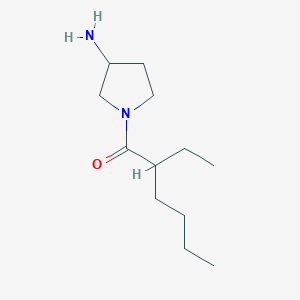
1-(3-Aminopyrrolidin-1-yl)-2-methoxyethan-1-one
説明
“1-(3-Aminopyrrolidin-1-yl)-2-methoxyethan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “3-Aminopyrrolidin-1-yl” part indicates the presence of an amino group (-NH2) on the pyrrolidine ring. The “2-methoxyethan-1-one” part suggests the presence of a methoxy group (-OCH3) and a ketone functional group (C=O) on an ethane backbone .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which contributes to the three-dimensionality of the molecule due to its non-planar shape . The amino group is a polar, basic functional group, while the methoxy group is polar and ether-like, and the ketone group is also polar .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the methoxy group could undergo reactions typical of ethers, and the ketone group could be involved in various reactions such as nucleophilic additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino, methoxy, and ketone groups would likely make the compound soluble in polar solvents .
科学的研究の応用
Pharmacology: Antiviral and Anticancer Applications
The compound has shown promise in pharmacological research, particularly in the development of antiviral and anticancer agents. Derivatives of this compound have been synthesized and tested for their efficacy against various viral infections and cancer cell lines. The presence of the aminopyrrolidinyl moiety contributes to the compound’s ability to interact with biological targets, potentially inhibiting the replication of viruses or the growth of cancer cells .
Material Science: Polymer Synthesis
In material science, this compound can be utilized as a monomer for the synthesis of novel polymers. Its reactive functional groups allow for copolymerization, leading to materials with unique properties such as enhanced durability, chemical resistance, or biocompatibility, which are valuable in medical devices and sustainable materials development .
Chemical Synthesis: Building Block for Complex Molecules
“1-(3-Aminopyrrolidin-1-yl)-2-methoxyethan-1-one” serves as a versatile building block in chemical synthesis. It can undergo various chemical reactions to create complex molecules with potential pharmaceutical applications. Its structure is particularly useful in the synthesis of peptidomimetics and small molecule drugs .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure is conducive to enzyme binding, making it a candidate for enzyme inhibition studies. It could be used to design inhibitors for enzymes that are key targets in diseases, providing a pathway for the development of new therapeutic drugs .
Analytical Chemistry: Reference Standards
In analytical chemistry, this compound can be used as a reference standard or a calibration material for analytical instruments. Its well-defined structure and properties make it suitable for validating analytical methods, which is crucial for ensuring the accuracy and reliability of chemical analyses .
Environmental Science: Toxicity and Degradation Studies
The environmental impact of chemicals is an important area of study. This compound can be investigated for its toxicity to aquatic and terrestrial life, as well as its degradation products and pathways in the environment. Understanding its behavior in different ecosystems helps assess its environmental footprint and guides the development of safer chemicals .
Safety and Hazards
作用機序
Target of Action
The primary targets of 1-(3-Aminopyrrolidin-1-yl)-2-methoxyethan-1-one are currently unknown. The compound is a derivative of pyrrolidine, a five-membered heterocyclic ring containing nitrogen .
Mode of Action
The compound contains an amide group (c=o-nh), which can participate in hydrogen bonding and other interactions. It also contains a pyrrolidine ring, which can be involved in various chemical reactions.
Pharmacokinetics
The compound’s molecular weight is 201.27 g/mol, which may influence its pharmacokinetic properties.
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-5-7(10)9-3-2-6(8)4-9/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXQJUHMUYJEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-methoxyethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)



![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)

![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)
![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)